molecular formula C27H21N3O4S B2616244 (2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 324020-43-1

(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2616244
CAS No.: 324020-43-1
M. Wt: 483.54
InChI Key: LRGJDAZATLDRKU-WCTVFOPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C27H21N3O4S and its molecular weight is 483.54. The purity is usually 95%.
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Biological Activity

The compound (2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a chromene backbone with an acetamide and methoxy substituents, alongside a benzothiazole moiety which is critical for its biological activity.

Research indicates that this compound exhibits kinase inhibition properties, particularly targeting specific pathways involved in cancer progression. The benzothiazole and chromene components are believed to contribute to its ability to modulate enzyme activity, potentially affecting cellular signaling pathways related to tumor growth and proliferation.

Anticancer Properties

Studies have shown that this compound demonstrates significant anticancer activity . Its mechanism involves:

  • Inhibition of Cell Proliferation : The compound has been tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective inhibition of cell growth.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects . It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Inflammatory Model : In a model of lipopolysaccharide-induced inflammation in murine macrophages, treatment with the compound resulted in a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential utility in treating inflammatory conditions.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and potential interactions with other drugs.

Properties

IUPAC Name

N-acetyl-7-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-15-4-11-22-24(12-15)35-27(30-22)17-5-8-19(9-6-17)29-26-21(25(32)28-16(2)31)13-18-7-10-20(33-3)14-23(18)34-26/h4-14H,1-3H3,(H,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGJDAZATLDRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=C(C=C5)OC)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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